molecular formula C11H20O2 B161968 Oxacyclododecan-2-one CAS No. 1725-03-7

Oxacyclododecan-2-one

Cat. No.: B161968
CAS No.: 1725-03-7
M. Wt: 184.27 g/mol
InChI Key: MVOSYKNQRRHGKX-UHFFFAOYSA-N
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Description

Oxacyclododecan-2-one, also known as 11-hydroxyundecanoic acid lactone, is a macrocyclic ester with the molecular formula C₁₁H₂₀O₂ and a molecular weight of 184.2753 g/mol . It is a 12-membered lactone, which is a type of cyclic ester. This compound is known for its unique ring structure and is used in various chemical and industrial applications.

Mechanism of Action

Target of Action

Oxacyclododecan-2-one is a 12-membered lactone and a macrocyclic ester

Mode of Action

It’s known that lactones, in general, can undergo anionic ring-opening polymerization . This process involves the breaking of the lactone ring and the formation of a linear polymer, which can interact with biological targets in various ways.

Biochemical Pathways

The anionic ring-opening polymerization of lactones can potentially affect various biochemical pathways, depending on the resulting polymer’s interactions with biological molecules .

Pharmacokinetics

The physicochemical properties of the compound, such as its molecular weight (1842753 g/mol) and its liquid density (0.992 g/mL at 25 °C) , can influence its pharmacokinetic properties.

Result of Action

The anionic ring-opening polymerization of the compound can result in the formation of polymers with various properties, potentially leading to diverse molecular and cellular effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the temperature can affect the rate of the anionic ring-opening polymerization of the compound . Other factors, such as pH and the presence of other chemicals, can also potentially influence the compound’s action.

Biochemical Analysis

Biochemical Properties

It is known to participate in anionic ring-opening polymerization . This suggests that it may interact with enzymes and proteins that facilitate this type of reaction. The nature of these interactions is likely dependent on the specific conditions of the reaction, including pH, temperature, and the presence of other molecules.

Cellular Effects

Given its involvement in polymerization reactions , it may influence cellular processes related to polymer synthesis or degradation

Molecular Mechanism

It is involved in anionic ring-opening polymerization , suggesting that it may interact with biomolecules involved in this process It could potentially bind to these molecules, inhibiting or activating enzymes, and causing changes in gene expression

Preparation Methods

Synthetic Routes and Reaction Conditions: Oxacyclododecan-2-one can be synthesized through the lactonization of 11-bromoundecanoic acid. The process involves the reaction of 11-bromoundecanoic acid with a base in a suitable solvent, such as dimethyl sulfoxide, under controlled conditions . The reaction typically requires vigorous stirring and a gradual addition of the reactants to ensure complete conversion.

Industrial Production Methods: In industrial settings, this compound is produced through anionic ring-opening polymerization. This method involves the polymerization of the lactone using anionic catalysts, which allows for the production of high-purity this compound . The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: Oxacyclododecan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: The lactone ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols can react with the lactone ring under basic conditions.

Major Products Formed:

Scientific Research Applications

Oxacyclododecan-2-one has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its 12-membered ring structure, which provides distinct reactivity and stability compared to other lactones. Its ability to undergo anionic ring-opening polymerization makes it a valuable compound in polymer chemistry .

Properties

IUPAC Name

oxacyclododecan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O2/c12-11-9-7-5-3-1-2-4-6-8-10-13-11/h1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVOSYKNQRRHGKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCCCOC(=O)CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

91628-63-6
Record name Oxacyclododecan-2-one, homopolymer
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URL https://commonchemistry.cas.org/detail?cas_rn=91628-63-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID4061915
Record name 1-Oxacyclododecan-2-one
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Molecular Weight

184.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1725-03-7, 39282-36-5
Record name Undecanolactone
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Record name Oxacyclododecan-2-one
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Record name Undecalactone
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Record name Oxacyclododecan-2-one
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Record name Undecanoic acid, hydroxy-, lactone
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Record name 1-Oxacyclododecan-2-one
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Record name Oxacyclododecan-2-one
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Record name UNDECALACTONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the potential applications of Oxacyclododecan-2-one in the medical field according to recent studies?

A1: Recent research has identified this compound as a potential anticancer agent. A study by found that this compound exhibited promising binding affinity to various lung cancer receptors (EGFR, RET, ALK, BRAF, JAK3, and P13k) in molecular docking simulations. This suggests that the compound could potentially interfere with the signaling pathways crucial for cancer cell growth and proliferation. Further in vitro and in vivo studies are needed to validate these findings and explore its therapeutic potential.

Q2: In what traditional medicine practices is this compound found, and what is its significance?

A2: this compound was identified as a constituent of traditional medicinal oils used by the Sandosi community on Adonara Island. [] While the specific role of this compound within these oils is not elaborated upon in the study, its presence alongside other bioactive compounds like lauric acid and oleic acid suggests its potential contribution to the overall therapeutic effect. Further investigation into the traditional knowledge surrounding these oils could provide valuable insights into the specific applications and potential bioactivities of this compound.

Q3: Are there any analytical techniques that can be used to identify and quantify this compound in complex mixtures?

A3: Yes, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that has been successfully employed to identify and quantify this compound in complex mixtures. Both studies referenced utilized GC-MS to determine the presence and relative abundance of this compound in traditional medicinal oils [] and plant extracts []. The technique's ability to separate and identify volatile compounds based on their mass-to-charge ratio makes it particularly well-suited for analyzing compounds like this compound.

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